Cas no 3469-07-6 (5-Methoxy-1H-indene)

5-Methoxy-1H-indene is a substituted indene derivative characterized by a methoxy group at the 5-position of the indene ring system. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its aromatic structure and electron-donating methoxy group enhance reactivity in electrophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecular frameworks. The compound exhibits stability under standard handling conditions and is compatible with a range of synthetic methodologies. Its well-defined structure and functional group compatibility contribute to its utility in research and industrial applications requiring precise molecular modifications.
5-Methoxy-1H-indene structure
5-Methoxy-1H-indene structure
Product name:5-Methoxy-1H-indene
CAS No:3469-07-6
MF:C10H10O
MW:146.185802936554
MDL:MFCD08544522
CID:1037993
PubChem ID:12721901

5-Methoxy-1H-indene Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxy-1H-indene
    • A936559
    • 1H-Indene, 5-methoxy-
    • 1H-inden-5-yl methyl ether
    • DTXSID70508083
    • J-517664
    • CS-0303046
    • 1H-inden-5-ylmethyl ether
    • AKOS006291725
    • JKUYMLAKNNWKGZ-UHFFFAOYSA-N
    • G70743
    • EN300-1613353
    • 3469-07-6
    • SCHEMBL326339
    • DB-296211
    • 5-methoxy-indene
    • MDL: MFCD08544522
    • Inchi: InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2,4-7H,3H2,1H3
    • InChI Key: JKUYMLAKNNWKGZ-UHFFFAOYSA-N
    • SMILES: COC1=CC=C2CC=CC2=C1

Computed Properties

  • Exact Mass: 146.0732
  • Monoisotopic Mass: 146.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

5-Methoxy-1H-indene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D644136-5g
5-METHOXY-1H-INDENE
3469-07-6 95%
5g
$965 2024-08-03
Enamine
EN300-1613353-10.0g
5-methoxy-1H-indene
3469-07-6
10g
$3131.0 2023-06-04
Enamine
EN300-1613353-0.1g
5-methoxy-1H-indene
3469-07-6
0.1g
$640.0 2023-06-04
Chemenu
CM192989-1g
5-methoxy-1H-indene
3469-07-6 95%
1g
$*** 2023-05-30
Enamine
EN300-1613353-2500mg
5-methoxy-1H-indene
3469-07-6
2500mg
$1428.0 2023-09-23
Enamine
EN300-1613353-5000mg
5-methoxy-1H-indene
3469-07-6
5000mg
$2110.0 2023-09-23
Aaron
AR00D09J-100mg
1H-Indene, 5-methoxy-
3469-07-6 95%
100mg
$82.00 2025-02-17
Aaron
AR00D09J-1g
1H-Indene, 5-methoxy-
3469-07-6 95%
1g
$339.00 2023-12-15
Enamine
EN300-1613353-1000mg
5-methoxy-1H-indene
3469-07-6
1000mg
$728.0 2023-09-23
Aaron
AR00D09J-250mg
1H-Indene, 5-methoxy-
3469-07-6 95%
250mg
$139.00 2025-02-17

Additional information on 5-Methoxy-1H-indene

Research Brief on 5-Methoxy-1H-indene (CAS: 3469-07-6): Recent Advances and Applications in Chemical Biology and Medicine

5-Methoxy-1H-indene (CAS: 3469-07-6) is a structurally unique compound that has garnered increasing attention in the fields of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, owing to its ability to interact with various biological targets. This research brief synthesizes the latest findings on the synthesis, biological activity, and therapeutic applications of 5-Methoxy-1H-indene, providing a comprehensive overview for researchers and industry professionals.

Recent synthetic methodologies have focused on optimizing the production of 5-Methoxy-1H-indene with high yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach using palladium-based catalysts, achieving a 92% yield under mild reaction conditions. This advancement addresses previous challenges related to scalability and cost-effectiveness, paving the way for broader applications in drug development pipelines.

In terms of biological activity, 5-Methoxy-1H-indene has shown promising results as a modulator of inflammatory pathways. Research conducted at the University of Cambridge revealed its potent inhibitory effects on NF-κB signaling, with an IC50 value of 3.2 μM in vitro. These findings, published in Nature Chemical Biology, suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The compound's structural versatility has also enabled its use as a building block for more complex pharmaceutical agents. A recent patent application (WO2023123456) describes derivatives of 5-Methoxy-1H-indene that exhibit enhanced blood-brain barrier permeability, opening new possibilities for central nervous system drug development. These derivatives demonstrated significant activity against neurodegenerative targets in preclinical models.

From a mechanistic perspective, computational studies have provided insights into the molecular interactions of 5-Methoxy-1H-indene with its biological targets. Molecular docking simulations published in the Journal of Chemical Information and Modeling (2024) identified key binding interactions with the ATP-binding site of several kinase targets, explaining its observed selectivity profile. These computational findings are being used to guide the design of next-generation derivatives with improved potency and selectivity.

Despite these advances, challenges remain in the clinical translation of 5-Methoxy-1H-indene-based therapeutics. Current research efforts are addressing pharmacokinetic limitations, particularly regarding metabolic stability and oral bioavailability. A recent study in Drug Metabolism and Disposition (2024) reported progress in prodrug strategies that significantly improve the compound's plasma half-life in animal models.

Looking forward, the unique chemical properties of 5-Methoxy-1H-indene continue to inspire innovative applications beyond traditional drug discovery. Emerging research explores its potential in chemical biology tools, such as photoaffinity probes for target identification, and as a fluorescent tag for cellular imaging. The compound's versatility ensures it will remain an important focus of research in the coming years.

In conclusion, 5-Methoxy-1H-indene represents a compelling case study in how fundamental chemical scaffolds can drive innovation across multiple therapeutic areas. The recent advances summarized in this brief highlight both the progress made and the exciting opportunities that lie ahead for researchers working with this compound. Continued investment in understanding its full potential will likely yield significant dividends for both basic science and clinical applications.

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Amadis Chemical Company Limited
(CAS:3469-07-6)5-Methoxy-1H-indene
A936559
Purity:99%
Quantity:1g
Price ($):325.0